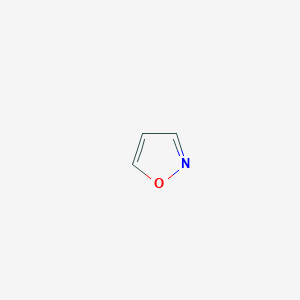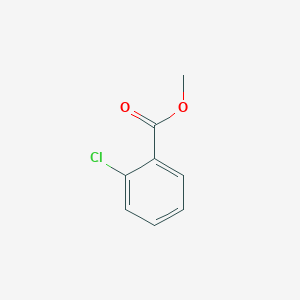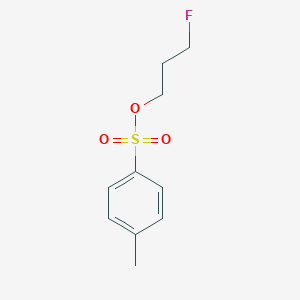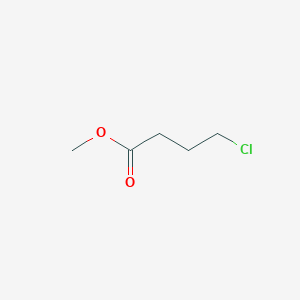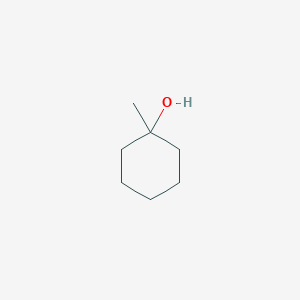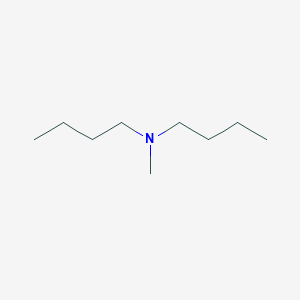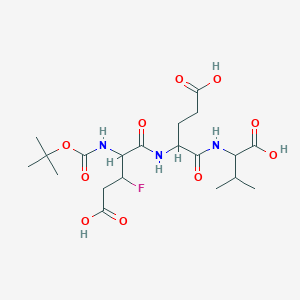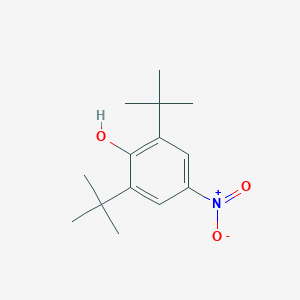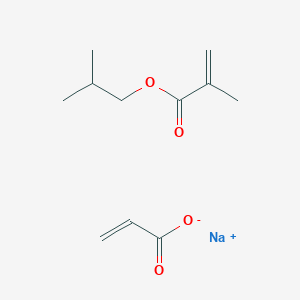
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is a type of polymer that is commonly used in scientific research applications. The polymer is synthesized through a specific method and has various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is not well understood. However, it is believed that the polymer interacts with cell membranes and alters their properties, leading to changes in cell behavior.
Effets Biochimiques Et Physiologiques
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt has various biochemical and physiological effects. The polymer has been shown to enhance cell adhesion and proliferation, as well as promote tissue regeneration. Additionally, the polymer has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt in lab experiments is its hydrophilic nature, which allows for easy incorporation into aqueous solutions. However, the high molecular weight of the polymer can make it difficult to work with, and the synthesis process can be time-consuming.
Orientations Futures
There are many potential future directions for research on 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of the polymer and to explore its potential applications in drug delivery, tissue engineering, and biomaterials.
Méthodes De Synthèse
The synthesis of 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt involves the polymerization of two monomers, 2-methylpropyl methacrylate (MPMA) and sodium methacrylate (NaMA). The polymerization process is typically carried out using a free-radical initiator, such as azobisisobutyronitrile (AIBN), and a solvent, such as tetrahydrofuran (THF).
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is commonly used in scientific research applications due to its unique properties. The polymer is hydrophilic and has a high molecular weight, making it useful for various applications such as drug delivery, tissue engineering, and biomaterials.
Propriétés
Numéro CAS |
129984-35-6 |
|---|---|
Nom du produit |
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt |
Formule moléculaire |
C11H17NaO4 |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C8H14O2.C3H4O2.Na/c1-6(2)5-10-8(9)7(3)4;1-2-3(4)5;/h6H,3,5H2,1-2,4H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
Clé InChI |
DKHUPGFBMQQDID-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
SMILES canonique |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
Synonymes |
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
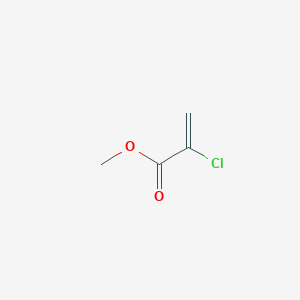
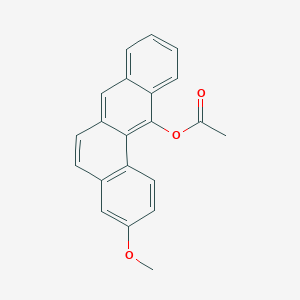
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
